

Application Note: Synthesis of Potassium Tetraperoxochromate(V) from Potassium Dichromate

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Compound of Interest		
Compound Name:	potassium tetraperoxochromate	
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Abstract

This document provides a detailed protocol for the synthesis of **potassium tetraperoxochromate**(V), K₃[Cr(O₂)₄], a notable inorganic compound featuring chromium in the rare +5 oxidation state.[1][2][3] The synthesis involves the reaction of potassium dichromate (K₂Cr₂O₇) with hydrogen peroxide (H₂O₂) in a strongly alkaline medium at low temperatures.[1][4] This application note outlines the reaction mechanism, experimental procedure, safety precautions, and material characterization. The target audience includes researchers in inorganic chemistry and materials science.

Introduction

Potassium tetraperoxochromate(V), K₃[Cr(O₂)₄], is a red-brown, paramagnetic solid that serves as a valuable compound for studying unusual oxidation states and as a source of singlet oxygen.[2][3] Its synthesis is a classic yet illustrative example of transition metal peroxo chemistry. The procedure requires stringent control over temperature and pH due to the thermal instability of the peroxo-chromium species and the exothermic nature of the reaction.[1] The chromium(V) state is stabilized by the four peroxide ligands surrounding the central chromium atom.[1] This protocol details a reliable method for its preparation from common laboratory reagents.

Reaction and Mechanism



The synthesis proceeds by reacting a chromium(VI) source, in this case, potassium dichromate, with hydrogen peroxide in a strongly alkaline solution, typically using potassium hydroxide (KOH). The overall reaction is complex and involves the reduction of Cr(VI) to Cr(V) by hydrogen peroxide, which unconventionally acts as a reducing agent.[1]

The key steps are:

- Conversion of dichromate to chromate in alkaline conditions: $Cr_2O_7{}^{2-} + 2OH^- \rightarrow 2CrO_4{}^{2-} + H_2O$
- Formation of a tetraperoxochromate(VI) intermediate: 2CrO₄²⁻ + 8H₂O₂ → 2[Cr(O₂)₄]²⁻ + 8H₂O
- Reduction of the intermediate by hydrogen peroxide to tetraperoxochromate(V): $2[Cr(O_2)_4]^{2-}$ + H_2O_2 + $2OH^- \rightarrow 2[Cr(O_2)_4]^{3-} + O_2$ + $2H_2O$

The overall balanced equation is: $2CrO_4^{2-} + 9H_2O_2 + 2OH^- \rightarrow 2[Cr(O_2)_4]^{3-} + 10H_2O + O_2[2]$

The desired product, $K_3[Cr(O_2)_4]$, precipitates from the cold solution due to its low solubility under these conditions.[1][4]

Experimental Protocol

Required Materials and Equipment

Reagents & Chemicals	Equipment		
Potassium Dichromate (K ₂ Cr ₂ O ₇)	Beakers or Erlenmeyer flasks		
Potassium Hydroxide (KOH)	Glass stirring rod		
Hydrogen Peroxide (15-30% H ₂ O ₂)	Ice bath or refrigerator		
Ethanol (96%)	Filtration apparatus (e.g., Büchner funnel)		
Diethyl Ether (optional)	Watch glass or Petri dish		
Distilled Water	Safety glasses, gloves, lab coat		

Safety Precautions



WARNING: This synthesis involves highly hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

- Potassium Dichromate (K₂Cr₂O₇): Highly toxic, carcinogenic, and a skin sensitizer.[4] Avoid all contact with skin and inhalation of dust.[4][5]
- Potassium Hydroxide (KOH): Very corrosive.[4] Causes severe skin burns and eye damage.
- Hydrogen Peroxide (H₂O₂ >10%): Corrosive and a strong oxidizer.[4] Can cause white, stinging stains on the skin.[4]
- Potassium Tetraperoxochromate(V) (K₃[Cr(O₂)₄]): The final product is a strong oxidizer, toxic, and likely carcinogenic.[4] It is sensitive to shock and friction and explodes violently when heated.[4][6] Mixtures with reducing agents are dangerously sensitive.[4][6]

Step-by-Step Procedure

- Preparation of Alkaline Chromate Solution:
 - In a beaker, dissolve 5.0 g of potassium dichromate and 5.0 g of potassium hydroxide in 20 mL of cold distilled water.[4] Note: An excess of KOH is used to ensure a strongly alkaline medium, which is crucial for the reaction.[1][4]
 - Stir the solution until all solids have dissolved. The color will change from orange to yellow as the dichromate is converted to chromate.
 - Cool this solution in an ice bath to approximately 0 °C.[2]
- Preparation of Hydrogen Peroxide Solution:
 - Prepare approximately 40 mL of a 15% hydrogen peroxide solution. This can be done by carefully mixing 20 mL of 30% H₂O₂ with 20 mL of distilled water.[4]
 - Chill the hydrogen peroxide solution in the ice bath.
- Reaction and Precipitation:



- While keeping the alkaline chromate solution in the ice bath, slowly add the cold 15% hydrogen peroxide solution dropwise with constant stirring.
- The reaction is exothermic; maintain the temperature at or below 0 °C to prevent decomposition of the product.[1]
- The solution's color will transition from yellow to red-brown, and finally to a dark brown as the K₃[Cr(O₂)₄] precipitates.[6]
- After the complete addition of H₂O₂, allow the mixture to stand in the ice bath or a refrigerator until bubbling (oxygen evolution) ceases and the precipitation is complete.[6]
- Isolation and Purification of Product:
 - Carefully decant the supernatant liquid from the dark red-brown crystals.
 - Wash the crystals by adding a small volume (e.g., 7 mL) of cold distilled water, stirring gently, allowing the crystals to settle, and decanting the wash liquid. Repeat this step twice.[6]
 - Subsequently, wash the crystals twice with cold 96% ethanol (e.g., 2 x 7 mL) in the same manner.[6]
 - An optional final rinse with diethyl ether can aid in drying.[4][6]
- Drying:
 - Transfer the washed crystals onto a filter paper to absorb the excess solvent.[6]
 - Spread the crystals on a watch glass and allow them to air-dry completely. DO NOT heat the compound to dry it, as it may explode.[4]

Data Presentation Stoichiometry and Yield

The following table outlines the typical quantities used in this synthesis. The yield is highly dependent on strict temperature control.



Reagent	Formula	Molar Mass (g/mol)	Amount (g)	Moles (approx.)
Potassium Dichromate	K2Cr2O7	294.18	5.0	0.017
Potassium Hydroxide	КОН	56.11	5.0	0.089
Hydrogen Peroxide (100%)	H ₂ O ₂	34.01	~6.0	~0.176
Product	K3[Cr(O2)4]	297.29	-	-

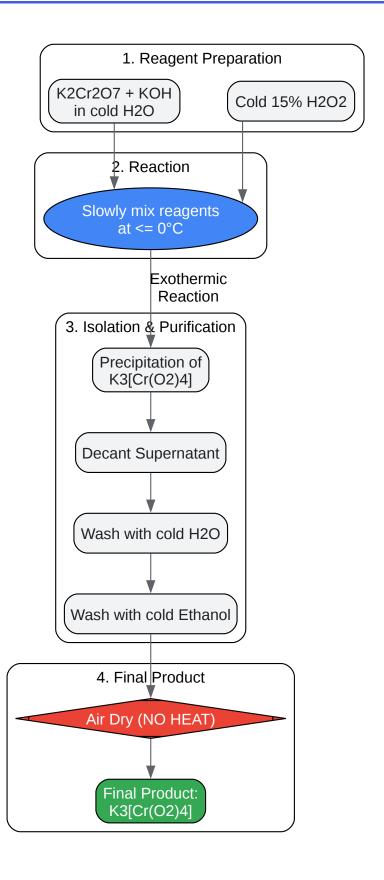
Theoretical Yield Calculation: Based on the stoichiometry, 2 moles of K₂Cr₂O₇ produce 4 moles of K₃[Cr(O₂)₄]. Therefore, 0.017 moles of K₂Cr₂O₇ should theoretically yield approximately 10.1 g of the product. Practical yields are often lower due to competing decomposition reactions.

Physical and Chemical Properties

Property	Value
Chemical Formula	K ₃ [Cr(O ₂) ₄] or K ₃ CrO ₈ [4][6]
Appearance	Dark red-brown crystalline solid[1][2][6]
Oxidation State of Cr	+5[1][2][3]
Solubility	Sparingly soluble in cold water[4][6]
Stability	Decomposes at higher temperatures; explodes upon heating[2][4]
Magnetic Properties	Paramagnetic[3]

Visualized Workflow and Logic Synthesis Workflow Diagram





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